molecular formula C18H21N3O3 B2918926 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-29-7

8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2918926
CAS No.: 1021081-29-7
M. Wt: 327.384
InChI Key: AVPQCWJZIALFLD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in medicinal chemistry. It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. This compound has garnered interest due to its potential as a selective agonist for delta opioid receptors, which are targets for neurological and psychiatric disorders .

Mechanism of Action

Target of Action

The primary target of 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation.

Mode of Action

This compound acts as a selective agonist for the DOR This means it binds to the DOR and activates it, triggering a series of intracellular events

Result of Action

The activation of DOR by this compound can lead to antinociceptive effects , which means it can reduce sensitivity to painful stimuli . It’s also noted that selective dor agonists can induce convulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids under controlled conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique spirocyclic structure and selective agonist activity. Unlike SNC80 and BW373U86, it shows a slight bias towards G-protein signaling, which may reduce the risk of adverse effects such as seizures and tachyphylaxis .

Properties

IUPAC Name

3-ethyl-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-21-16(23)18(19-17(21)24)10-12-20(13-11-18)15(22)9-8-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,19,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQCWJZIALFLD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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